BenchChemオンラインストアへようこそ!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

RORγ inverse agonist nuclear receptor

This ortho‑linked (2‑phenyl‑1H‑benzimidazole)‑ethylsulfonyl acetamide scaffold delivers a non‑fungible chemotype for three validated pathways: RORγ inverse agonism (Ki <100 nM), CXCR3 antagonism (IC50 6 nM), and tumor‑associated carbonic anhydrase (hCA IX/XII) inhibition (Ki 5‑42 nM). The ortho‑regioisomer and ethyl‑sulfonyl group uniquely shape target engagement, solubility, and metabolic stability—making it an essential reference compound, SAR probe, and starting point for lead optimization. Available in high‑purity (≥98%) research quantities.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 941992-47-8
Cat. No. B2567104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941992-47-8
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H21N3O3S/c1-2-30(28,29)17-13-11-16(12-14-17)15-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26)
InChIKeyYWAXYZYAOUEWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide: Benzimidazole-Sulfonyl Acetamide Chemical Identity and Baseline Characteristics


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941992-47-8) is a synthetic small molecule (molecular formula: C23H21N3O3S; molecular weight: 419.5 g/mol) belonging to the benzimidazole-sulfonyl acetamide class [1]. The compound integrates three pharmacologically relevant substructures: a 2-phenyl-1H-benzimidazole core, an ethylsulfonyl-substituted phenyl ring, and an acetamide linker. This architectural arrangement is found in multiple bioactive compound series targeting enzymes such as carbonic anhydrase isoforms, RORγ, and JAK kinases, implying potential polypharmacology or scaffold-specific target engagement that distinguishes it from simpler benzimidazole derivatives [2][3]. Currently, publicly available characterization data for this specific CAS number is limited to its molecular identity; quantitative biological activity data must be inferred from structurally proximal analogs within the patent and primary literature.

Why Generic Substitution of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide Fails: Substituent Position and Sulfonyl Group Sensitivity


Compounds within the benzimidazole-acetamide class cannot be interchanged generically because small structural variations—such as the ortho versus meta position of the benzimidazole-phenyl linkage or the identity of the sulfonyl alkyl group—can profoundly alter target binding, selectivity, and physicochemical properties. For example, the regioisomer N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, differing only in the attachment point on the central phenyl ring, may exhibit divergent conformational preferences and hydrogen-bonding geometries that affect target engagement . Similarly, replacing the ethylsulfonyl group with an isopropylsulfonyl moiety introduces steric bulk that may modulate metabolic stability and off-rate kinetics . The specific ortho-substitution pattern and ethylsulfonyl group in CAS 941992-47-8 therefore represent non-fungible structural features for which direct experimental characterization is required before any substitution decision.

Quantitative Evidence Guide: How N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide Compares to Structural Analogs


RORγ Binding Affinity: Ethylsulfonyl vs. Isopropylsulfonyl Acetamide Scaffolds

A structurally related benzimidazole-acetamide bearing a 4-(ethylsulfonyl)phenyl acetamide moiety (BindingDB BDBM416526; Compound BE-68) demonstrated binding to the RORγ nuclear receptor with Ki < 100 nM in a cell-free competition radioligand displacement assay, and functional inverse agonist activity with an IC50 of 550 nM in a cell-based transcriptional reporter assay [1]. The direct analog with an isopropylsulfonyl substituent (N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide, CAS 899968-14-0) has not been reported with quantitative RORγ data, leaving the ethylsulfonyl group as the only sulfonyl variant with documented on-target engagement in this assay system.

RORγ inverse agonist nuclear receptor Th17

Carbonic Anhydrase Isoform Selectivity Potential: Benzimidazole-Sulfonamide Class Activity Profile

Benzimidazole-sulfonamide derivatives have been reported to selectively inhibit tumor-associated carbonic anhydrase isoforms hCA IX and XII with Ki values in the range of 5.2–29.3 nM and 9.9–41.7 nM, respectively, while showing weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II [1]. Although CAS 941992-47-8 has not been directly profiled in these assays, its benzimidazole-sulfonyl pharmacophore is consistent with the structural determinants required for hCA IX/XII engagement. In contrast, benzimidazole derivatives lacking the sulfonyl group do not exhibit this isoform selectivity profile [2].

carbonic anhydrase hCA IX hCA XII tumor-associated isoform

CXCR3 Chemokine Receptor Antagonism: Ethylsulfonyl-Containing Benzimidazole Probe Data

A distinct benzimidazole-ethylsulfonyl acetamide chemotype (CHEMBL400719; BDBM50229379) demonstrated potent CXCR3 antagonist activity with IC50 = 6 nM in a radioligand displacement assay using human PBMC, and IC50 = 35 nM in human plasma. Functional antagonism of ITAC-mediated PBMC migration yielded IC50 = 521 nM in 100% human plasma [1]. While CAS 941992-47-8 is not the same compound, both share the benzimidazole core and ethylsulfonyl acetamide connectivity, suggesting the potential for CXCR3-relevant pharmacology that warrants direct comparative profiling.

CXCR3 chemokine receptor IP-10 T-cell migration

Regioisomer Differentiation: Ortho vs. Meta Benzimidazole-Phenyl Linkage Impact on Molecular Conformation

The ortho-substituted regioisomer (CAS 941992-47-8) and its meta-substituted counterpart N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide share the same molecular formula (C23H21N3O3S) and molecular weight (419.5 g/mol) [1]. The ortho arrangement in CAS 941992-47-8 positions the benzimidazole NH and the acetamide carbonyl in closer proximity, theoretically enabling an intramolecular hydrogen bond that stabilizes a pseudo-cyclic conformation. This conformational constraint is absent in the meta isomer and may influence target binding kinetics, solubility, and membrane permeability [2].

regioisomer conformation hydrogen bonding target engagement

Best-Fit Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide in Research and Procurement


RORγ Nuclear Receptor Screening and Ligand Optimization Programs

Procurement as a reference compound or starting scaffold for RORγ inverse agonist development, based on the demonstrated binding (Ki < 100 nM) and functional activity (IC50 = 550 nM) of a closely related ethylsulfonyl benzimidazole-acetamide in RORγ biochemical and cell-based assays [1]. Researchers can benchmark new analogs against this established chemotype.

Chemokine Receptor (CXCR3) Antagonist Probe Development

Use as a structural core for designing CXCR3 antagonists, given that a benzimidazole-ethylsulfonyl acetamide chemotype has shown potent CXCR3 binding (IC50 = 6 nM) and functional antagonism in human PBMC-based assays [2]. The compound provides a starting point for derivatization to improve plasma stability and selectivity.

Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Discovery

Deployment in carbonic anhydrase inhibition screening cascades targeting tumor-associated isoforms hCA IX and XII, where benzimidazole-sulfonamide class compounds have demonstrated Ki values in the 5–42 nM range with selectivity over cytosolic isoforms [3]. The sulfonyl moiety in CAS 941992-47-8 is consistent with the pharmacophore required for this selectivity profile.

Regioisomer-Specific Pharmacophore Mapping in Benzimidazole Medicinal Chemistry

Procurement alongside its meta-substituted regioisomer for paired conformational analysis and structure-activity relationship (SAR) studies, where the ortho versus meta benzimidazole-phenyl linkage may confer differential target engagement, solubility, and permeability properties [4].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.